molecular formula C16H12BrClN2OS B15101634 (2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B15101634
M. Wt: 395.7 g/mol
InChI Key: GIGNBLMKGFWILA-UHFFFAOYSA-N
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Description

(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Properties

Molecular Formula

C16H12BrClN2OS

Molecular Weight

395.7 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12BrClN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)

InChI Key

GIGNBLMKGFWILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Br

Origin of Product

United States

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